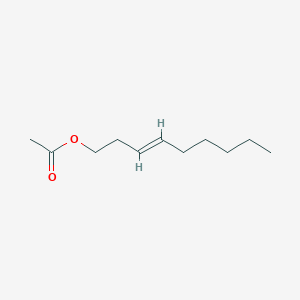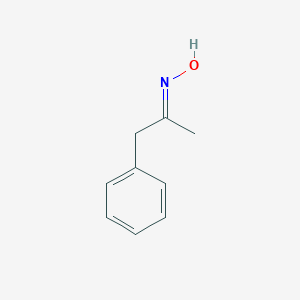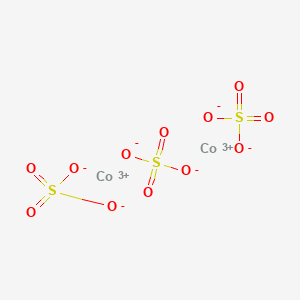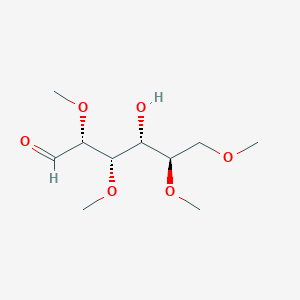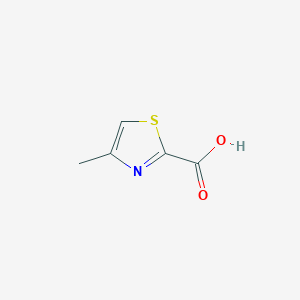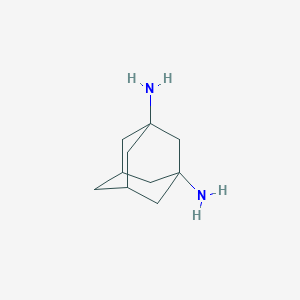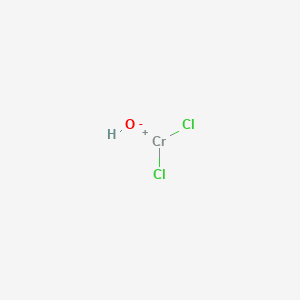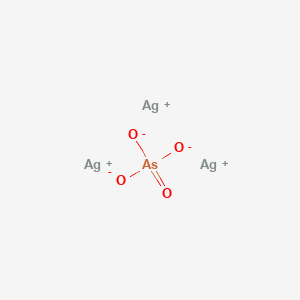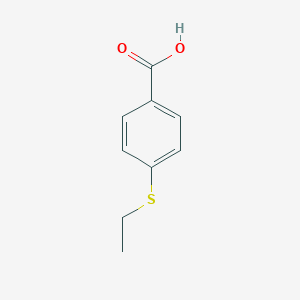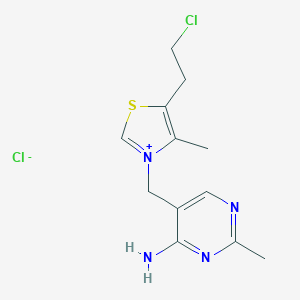
Beclotiamine
Overview
Description
Mechanism of Action
Target of Action
Beclotiamine, a thiamine antagonist , primarily targets the parasitic protozoan Eimeria tenella . This organism is responsible for coccidiosis, a disease that affects the intestinal tract of animals .
Mode of Action
This compound interacts with Eimeria tenella by inhibiting its growth and development . It is suggested that the drug reaches parasitized cells by downward movement through the intestinal lumen, rather than by absorption and systemic transport .
Biochemical Pathways
It is known that this compound interferes with the life cycle ofEimeria tenella, particularly the production of oocysts, which are the infective form of the parasite . This interference disrupts the parasite’s ability to proliferate and cause disease.
Pharmacokinetics
It has been observed that in chickens given this compound in the feed over a period of 7 days, duodenal drug concentrations of approximately 58 ppm were achieved and maintained, while concentrations in the caeca were lower, but gradually increased to 12 ppm . Caecal levels were slow to fall following drug withdrawal, whereas duodenal levels showed an immediate decrease .
Result of Action
The primary result of this compound’s action is its anticoccidial activity against Eimeria tenella . By inhibiting the growth and development of this parasite, this compound helps to control coccidiosis, a disease that can cause significant morbidity and mortality in affected animals .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, the concentration of the drug in the feed and the duration of exposure can impact its effectiveness . Additionally, the drug’s movement through the intestinal lumen suggests that the gastrointestinal environment may also play a role in its action .
Biochemical Analysis
Biochemical Properties
It has been found to show anticoccidial activity against Eimeria tenella, suggesting that it interacts with certain enzymes, proteins, and other biomolecules in this organism .
Cellular Effects
In cellular processes, beclotiamine has been observed to have an impact on parasitized cells. It appears to reach these cells by downward movement through the intestinal lumen, rather than by absorption and systemic transport . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to show anticoccidial activity, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound concentrations in the caeca of chickens gradually increased to 1.2 p.p.m over a period of 7 days, and were slow to fall following drug withdrawal .
Dosage Effects in Animal Models
The effects of this compound dosage in animal models are not well-documented. It is known that this compound showed anticoccidial activity in chickens given 100 p.p.m. This compound in the feed over a period of 7 days .
Metabolic Pathways
It is known that this compound showed anticoccidial activity, suggesting that it may interact with certain enzymes or cofactors in the metabolic pathways of Eimeria tenella .
Transport and Distribution
This compound appears to reach parasitized cells by downward movement through the intestinal lumen, rather than by absorption and systemic transport . This suggests that this compound may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation.
Subcellular Localization
Given its observed effects on parasitized cells, it may be localized to specific compartments or organelles within these cells .
Preparation Methods
Beclotiamine can be synthesized from thiamine hydrochloride through a reaction with thionyl chloride in toluene . The process involves heating the mixture to reflux for one hour, followed by cooling and filtration to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
Beclotiamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions due to the presence of the chloroethyl group.
Oxidation and Reduction:
Common reagents used in these reactions include thionyl chloride and toluene . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Beclotiamine has several scientific research applications, including:
Comparison with Similar Compounds
Beclotiamine is unique compared to other thiamine derivatives due to its specific anticoccidial activity . Similar compounds include:
Benfotiamine: A synthetic S-acyl thiamine derivative with different mechanisms of action and pharmacological profiles.
Sulbutiamine: A lipid-soluble thiamine disulfide derivative that acts as a central nervous system drug.
Fursultiamine: Another lipid-soluble thiamine derivative with distinct absorption and pharmacological properties.
These compounds differ in their solubility, absorption, and specific applications, highlighting the uniqueness of this compound in its role as a coccidiostat.
Properties
IUPAC Name |
5-[[5-(2-chloroethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methylpyrimidin-4-amine;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN4S.ClH/c1-8-11(3-4-13)18-7-17(8)6-10-5-15-9(2)16-12(10)14;/h5,7H,3-4,6H2,1-2H3,(H2,14,15,16);1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEQAFGUCPPRIB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCCl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20166-17-0 (Parent) | |
| Record name | Beclotiamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013471788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40928719 | |
| Record name | 5-(2-Chloroethyl)-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13471-78-8 | |
| Record name | Beclotiamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013471788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Chloroethyl)-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BECLOTIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/858M12945S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


